ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups
Properties
Molecular Formula |
C26H27NO4 |
|---|---|
Molecular Weight |
417.5g/mol |
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H27NO4/c1-4-31-26(29)23-16(2)27-21-14-19(17-9-6-5-7-10-17)15-22(28)25(21)24(23)18-11-8-12-20(13-18)30-3/h5-13,19,24,27H,4,14-15H2,1-3H3 |
InChI Key |
UZQIXMUIIIBAHI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OC)C(=O)CC(C2)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OC)C(=O)CC(C2)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of aniline derivatives with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of a catalyst such as citric acid under reflux conditions . The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and esterification, to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce alcohol-substituted quinolines.
Scientific Research Applications
ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound shares a similar quinoline core but differs in the substitution pattern and functional groups.
4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another related compound with a different substitution pattern and potential biological activity.
Uniqueness
ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
